2-Amino-4-methylpentanenitrile hydrochloride
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Overview
Description
2-Amino-4-methylpentanenitrile hydrochloride is a chemical compound with the molecular formula C6H13ClN2. It is a white solid that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentanenitrile hydrochloride typically involves the reaction of 4-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-Amino-4-methylpentanenitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or nitriles.
Scientific Research Applications
2-Amino-4-methylpentanenitrile hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpentanenitrile
- 2-Amino-4-methylpentanoic acid
- 2-Amino-4-methylpentanamide
Uniqueness
2-Amino-4-methylpentanenitrile hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-4-methylpentanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(2)3-6(8)4-7;/h5-6H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYTXGCLZAJPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72177-82-3 |
Source
|
Record name | 2-amino-4-methylpentanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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